2,2,2-Trifluoro-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone: is an organic compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the ethanone moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Reaction with Grignard Reagent: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid like aluminum chloride (AlCl3).
Reaction with Trifluoromethane Gas: This method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters, yielding the desired product with a yield of 70-80%.
Industrial Production Methods: Industrial production typically follows the Friedel-Crafts acylation route due to its higher yield and scalability. The process involves careful control of reaction conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Condensation: It can undergo condensation reactions with biphenyl, terphenyl, and other aromatic compounds to form new fluorinated polymers.
Oxidation: It acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions:
Grignard Reagents: Used in reduction reactions.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation.
Oxidizing Agents: Used in oxidation reactions.
Major Products:
2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.
Fluorinated Polymers: Formed from condensation reactions.
N-Oxides: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Polymers: The compound is used as a starting material for synthesizing high molecular weight, thermally stable, and film-forming fluorinated polymers.
Biology and Medicine:
Organocatalysis: It is used as an organocatalyst in various organic reactions, including the oxidation of tertiary amines.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its trifluoromethyl groups, which enhance its reactivity and stability. In organocatalysis, it activates substrates and stabilizes transition states through hydrogen bonding and electronic effects .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional trifluoromethyl group on the phenyl ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains additional trifluoromethyl groups, offering different reactivity and applications.
Uniqueness: The presence of multiple trifluoromethyl groups in 2,2,2-Trifluoro-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone enhances its chemical stability and reactivity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C10H6F6O |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6F6O/c1-5-2-3-6(8(17)10(14,15)16)4-7(5)9(11,12)13/h2-4H,1H3 |
InChI Key |
NYHNFVLYXXXWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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